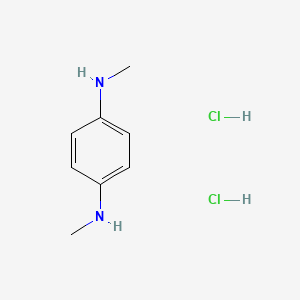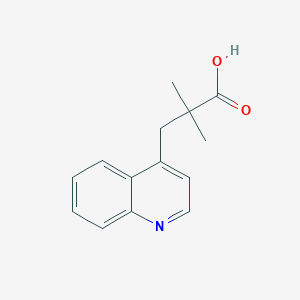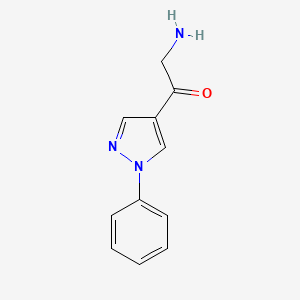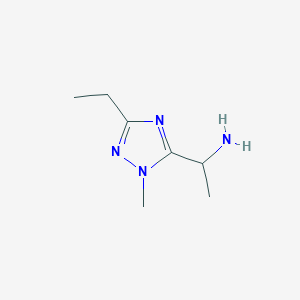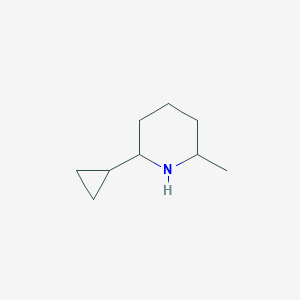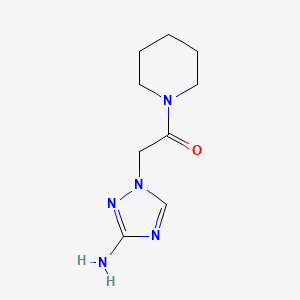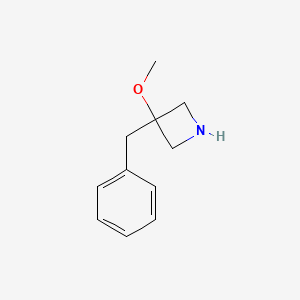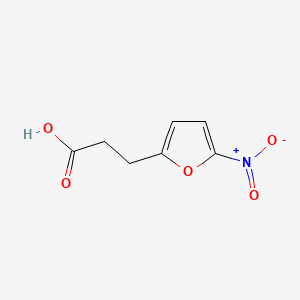
2-Furanpropanoic acid, 5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanoic acid, 5-nitro- is an organic compound characterized by a furan ring substituted with a nitro group and a propanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid, 5-nitro- typically involves the nitration of 2-Furanpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the furan ring.
Industrial Production Methods: On an industrial scale, the production of 2-Furanpropanoic acid, 5-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process.
Types of Reactions:
Oxidation: 2-Furanpropanoic acid, 5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in 2-Furanpropanoic acid, 5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Furanpropanoic acid, 5-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2-Furanpropanoic acid, 5-nitro- exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in interactions with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Furanpropanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring instead of a propanoic acid side chain.
3-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but with the nitro group positioned differently on the furan ring.
Eigenschaften
CAS-Nummer |
38898-06-5 |
|---|---|
Molekularformel |
C7H7NO5 |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
3-(5-nitrofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3H,2,4H2,(H,9,10) |
InChI-Schlüssel |
YOYKRMULSQTSIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




